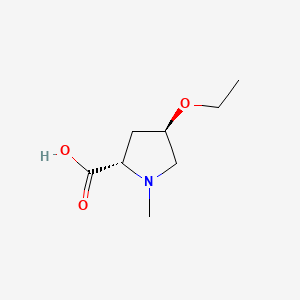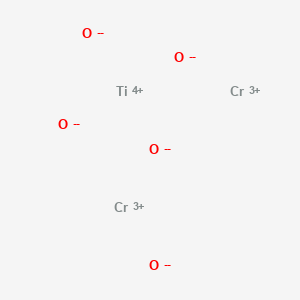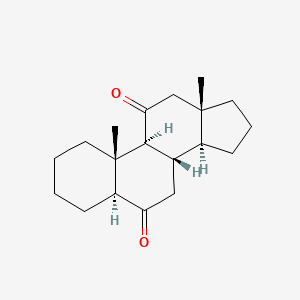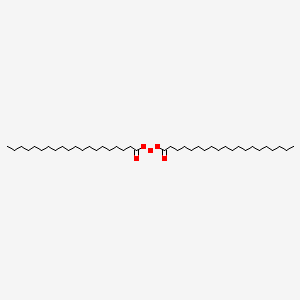
Ranimycin
Vue d'ensemble
Description
Kanamycin is an aminoglycoside antibiotic used to treat different types of bacterial infections . It is synthesized either naturally by the bacterium Amycolatopsis rifamycinica or artificially .
Molecular Structure Analysis
Kanamycin works by binding to the bacterial 30S ribosomal subunit, causing misreading of mRNA and leaving the bacterium unable to synthesize proteins vital to its growth . The molecular structure of kanamycin nucleotidyltransferase has been determined to a resolution of 3.0 Å .
Chemical Reactions Analysis
The chemical reactions involving aminoglycoside antibiotics like kanamycin are complex and can involve interactions with various enzymes and cellular structures .
Physical And Chemical Properties Analysis
The physical and chemical properties of antibiotics like kanamycin can be complex and vary depending on the specific compound and its formulation .
Applications De Recherche Scientifique
Ranibizumab in Trabeculectomy : Ranibizumab was compared with Mitomycin C in primary trabeculectomy. The study found that while there was no significant difference in intraocular pressure or medication use after one year, more patients in the ranibizumab group required additional glaucoma surgery during the study period (Pro et al., 2010).
Ranibizumab and Neovascular Glaucoma : Ranibizumab was used in combination with Mitomycin C for managing neovascular glaucoma (NVG). This combined technique was found to be effective in controlling intraocular pressure in eyes with NVG (Elmekawey & Khafagy, 2014).
Ranibizumab for Age-Related Macular Degeneration : Ranibizumab was found to be equivalent to Bevacizumab in treating neovascular age-related macular degeneration when administered according to the same schedule. It had similar effects on vision and was compared in terms of efficacy, safety, and adverse events (Martin et al., 2011).
Role in Glaucoma Filtering Surgery and NVG : Ranibizumab has been evaluated as a wound healing modulator in glaucoma filtering surgery and as an adjunct in the management of NVG. It is considered valuable in managing NVG, but its role in glaucoma filtering surgery is less clear (Katsanos et al., 2018).
Comparison in Diabetic Macular Edema Treatment : Ranibizumab, among other anti-VEGF agents, showed improvement in visual acuity in eyes with diabetic macular edema involving the center of the retina. The study highlighted the effectiveness of different anti-VEGF agents including Ranibizumab in this context (Heier et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[(1R,4S,5S,6R)-2-formyl-4,5,6-trihydroxycyclohex-2-en-1-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-6(2)3-9(15)18-12-7(5-13)4-8(14)10(16)11(12)17/h4-6,8,10-12,14,16-17H,3H2,1-2H3/t8-,10-,11+,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWICEWYFOOYNG-OHBODLIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(C=C1C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@@H]([C@H]([C@H](C=C1C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891400 | |
| Record name | Ranimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ranimycin | |
CAS RN |
11056-09-0 | |
| Record name | Ranimycin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011056090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ranimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-3-methyl-5-[[(1R,4S,7R)-4,8,8-trimethyl-9-tricyclo[5.2.2.01,5]undec-5-enyl]methylidene]furan-2-one](/img/structure/B576838.png)


![HISTIDINE, L-, [CARBOXYL-14C]](/img/no-structure.png)








